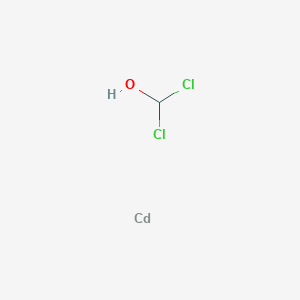![molecular formula C34H36 B14302417 1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene CAS No. 116053-69-1](/img/structure/B14302417.png)
1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene, also known as (E)-1,2-Bis(4-tert-butylphenyl)ethene, is an organic compound with the molecular formula C22H28. This compound is characterized by the presence of two tert-butylphenyl groups attached to an ethene backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable reagent to form the desired product. One common method is the Wittig reaction, where 4-tert-butylbenzaldehyde is reacted with a phosphonium ylide to produce the ethene derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethene group to an ethane group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Ethane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is widely used in scientific research due to its versatility in chemical reactions. Some key applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as asymmetric epoxidation and dihydroxylation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups, but with imino functionalities instead of phenyl groups.
tert-Butyl stilbene: A similar compound with a stilbene backbone and tert-butyl groups.
Uniqueness
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in transition metal-catalyzed reactions, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Propiedades
Número CAS |
116053-69-1 |
|---|---|
Fórmula molecular |
C34H36 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C34H36/c1-33(2,3)29-21-17-27(18-22-29)32(28-19-23-30(24-20-28)34(4,5)6)31(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-24H,1-6H3 |
Clave InChI |
PSHRSWTUMKNKRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


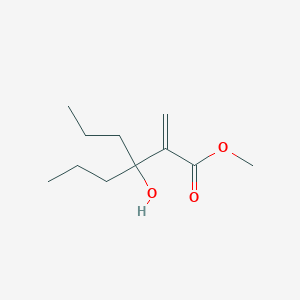
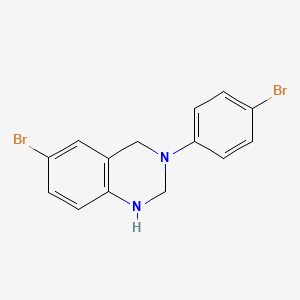

![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

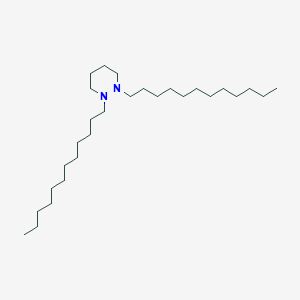
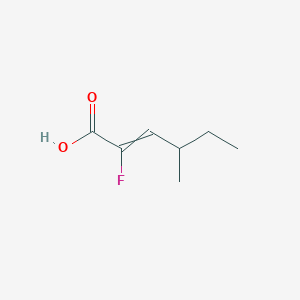

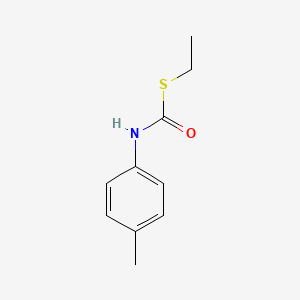
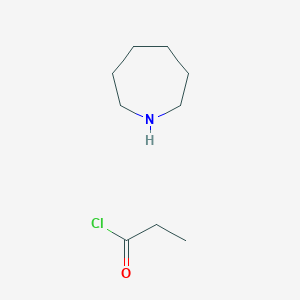
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
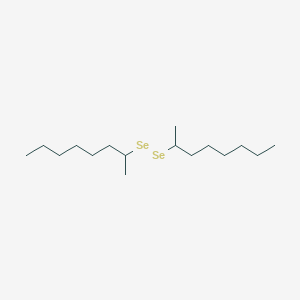
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
